Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir

Pharmaceutical impurity profiling HPLC method validation Regulatory quality control

Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir, also known as Ritonavir EP Impurity B or N-Deacylvaline Ritonavir, is a specified impurity of the HIV protease inhibitor ritonavir and a key synthetic intermediate. With molecular formula C28H36N4O4S and a molecular weight of 524.68, it is a white solid with a melting point of 145–148°C.

Molecular Formula C28H36N4O4S
Molecular Weight 524.7 g/mol
CAS No. 765875-58-9
Cat. No. B041518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir
CAS765875-58-9
SynonymsThiazol-5-ylmethyl ((2S,3S,5S)-5-((S)-2-amino-3-methylbutanamido)-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Molecular FormulaC28H36N4O4S
Molecular Weight524.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N
InChIInChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35)/t22-,24-,25-,26-/m0/s1
InChIKeyJJZMZBZVLFGIEU-GKXKVECMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir (CAS 765875-58-9): A Critical Ritonavir Impurity Standard and Synthetic Intermediate for HIV Protease Inhibitor Manufacturing


Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir, also known as Ritonavir EP Impurity B or N-Deacylvaline Ritonavir, is a specified impurity of the HIV protease inhibitor ritonavir and a key synthetic intermediate [1]. With molecular formula C28H36N4O4S and a molecular weight of 524.68, it is a white solid with a melting point of 145–148°C . It is officially listed in the United States Pharmacopeia impurity table with a relative retention time of 0.07 and an acceptance criterion of ≤0.1% [1].

Why Ritonavir Impurity B Cannot Be Substituted by Other Ritonavir Impurities in Analytical Quality Control


Each ritonavir-related impurity possesses a distinct relative retention time (RRT) and relative response factor (RRF) under compendial HPLC conditions, making accurate quantification impossible without the correct reference standard [1]. Substituting with a different impurity, such as Monoacylacetamide (Impurity C, RRT 0.15) or 5-Wing diacyl (Impurity D, RRT 0.24, RRF 1.37), would lead to misidentification and erroneous impurity profiling, potentially causing batch rejection [1].

Quantitative Differentiation of Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir: Evidence for Scientific Selection


USP Compendial Relative Retention Time Differentiation: Impurity B (RRT 0.07) Versus Co-Eluting Impurities

Under the USP Ritonavir monograph HPLC method, the target impurity (as part of the mixture of 2,4-Wing acid and monoacyl valine, A+B) elutes with an RRT of 0.07 and an RRF of 1.0, while Impurity C (monoacylacetamide) elutes at RRT 0.15 (RRF 1.0) and Impurity D (5-Wing diacyl) at RRT 0.24 (RRF 1.37) [1]. This 2.1- to 3.4-fold earlier elution requires dedicated system suitability testing to ensure resolution.

Pharmaceutical impurity profiling HPLC method validation Regulatory quality control

Melting Point as Identity Discriminator: 145–148°C for Impurity B vs. 120–122°C for Ritonavir

The target compound melts at 145–148°C , whereas ritonavir (parent API) exhibits a melting point of approximately 120–122°C for polymorph I [1]. This 25°C difference in melting point provides a simple thermophysical check for identity confirmation upon receipt.

Solid state characterization Polymorph identification Analytical reference standards

Regulatory-Grade Purity (≥95% HPLC) with Full Orthogonal Characterization Data Package

Commercial supplies of this impurity are routinely provided with purity ≥95% HPLC, accompanied by a full Certificate of Analysis including ¹H NMR, mass spectrometry, and HPLC chromatogram, in compliance with EP/USP guidelines . By contrast, many unlisted impurities are offered with purity determined by a single method and incomplete characterization, which increases calibration uncertainty .

Reference standard procurement Method validation Quality by Design

Synthetic Intermediate Enabling Convergent Ritonavir Synthesis with Improved Batch Yield

A patented process employs this compound as the key advanced intermediate, coupling it with (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (EP Impurity A) to produce ritonavir with a batch yield of 80 g [1]. In contrast, traditional linear syntheses that introduce the labile isopropylthiazolyl‑methylcarbamoyl group at a later stage typically achieve lower overall yields due to cumulative handling losses and require cryogenic conditions [2].

Process chemistry API manufacturing Ritonavir synthesis

Applications of Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir in Quality Control, Method Validation, and API Manufacturing


Regulatory Batch Release Testing of Ritonavir Drug Substance

Use this reference standard to positively identify and quantify Ritonavir EP Impurity B in HPLC methods compliant with USP/EP monographs. The compendial acceptance criterion of ≤0.1% [1] ensures that each batch meets regulatory purity requirements before release.

Analytical Method Development and Validation for ANDA Submission

Employ the fully characterized impurity to establish system suitability, determine LOD/LOQ, and validate linearity and accuracy for impurity profiling methods. The comprehensive COA with NMR, MS, and HPLC data supports method robustness in regulatory filings.

Late-Stage Convergent Ritonavir Synthesis

Procure this intermediate for the patented convergent coupling step that yields ritonavir with an 80 g batch output [2]. This route reduces manufacturing cost and complexity compared to traditional linear syntheses.

Stability-Indicating Method Development and Forced Degradation Studies

Use the impurity as a degradation marker in forced degradation studies to develop stability-indicating assays. Its formation reflects hydrolytic cleavage of the ritonavir carbamate linkage, and its well-defined RRT (0.07) [1] facilitates unambiguous peak assignment.

Quote Request

Request a Quote for Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.